2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
Description
Properties
IUPAC Name |
2-(3-aminopyrazol-1-yl)-N,N-dimethylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c1-10(2)7(12)5-11-4-3-6(8)9-11/h3-4H,5H2,1-2H3,(H2,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMGGQGYJERSBJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=CC(=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds
- The reaction between hydrazine derivatives and 1,3-diketones in aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) is favored to obtain substituted pyrazoles with good yields.
- Addition of strong acid (e.g., 10 N HCl) to the amide solvent accelerates dehydration steps, enhancing yield and selectivity.
- The reaction is typically performed at ambient temperature, providing regioselective access to 1,3-substituted pyrazoles.
Cyclocondensation of Hydrazines with Acetylenic Ketones
- Hydrazine derivatives react with acetylenic ketones to form pyrazoles, although regioisomer mixtures may result without selective conditions.
- Use of hydrazine hydrate can improve regioselectivity due to hydrogen bonding effects.
Specific Preparation Routes for 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide
While direct literature on the synthesis of this compound is scarce, the compound can be logically synthesized by adapting known pyrazole synthetic methodologies combined with amide formation techniques.
Proposed Synthetic Route
Formation of 3-amino-1H-pyrazole intermediate:
- Starting from hydrazine derivatives, a cyclocondensation with an appropriate 1,3-dicarbonyl compound or α-haloacetamide precursor can yield 3-amino-substituted pyrazole.
- The amino group at position 3 can be introduced via selective substitution or reduction of a nitro or halogen precursor on the pyrazole ring.
Introduction of N,N-dimethylacetamide side chain:
- The N,N-dimethylacetamide moiety can be introduced by alkylation of the pyrazole nitrogen with N,N-dimethylchloroacetamide or by amidation of a pyrazolyl acetic acid derivative using dimethylamine or N,N-dimethylacetamide as a dimethylamine source.
- Alternatively, direct coupling of 3-amino-1H-pyrazole with N,N-dimethylchloroacetamide under basic conditions can yield the target compound.
Supporting Synthetic Details from Related Patents and Literature
- The use of polar aprotic solvents such as DMF or DMAc is preferred for these reactions due to their ability to dissolve both organic and inorganic reagents and to facilitate nucleophilic substitution reactions.
- Purification steps may involve high vacuum distillation and column chromatography, but novel routes aim to reduce solvent and energy consumption for commercial viability.
- Diazonium salt formation and subsequent substitution reactions have been used to functionalize pyrazole rings, which could be adapted for amino group introduction.
Summary Table of Preparation Methods and Conditions
Chemical Reactions Analysis
Substitution Reactions
The amino group (-NH₂) on the pyrazole ring participates in nucleophilic substitution and diazotization reactions, while the acetamide moiety can undergo hydrolysis or alkylation.
Amino Group Reactivity
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Diazotization : The aromatic amino group reacts with nitrous acid (HNO₂) under acidic conditions to form diazonium salts. These intermediates enable coupling reactions with phenols or aromatic amines to form azo derivatives .
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Electrophilic substitution : The amino group activates the pyrazole ring for electrophilic substitution at the C4 and C5 positions, enabling halogenation or nitration .
Acetamide Reactivity
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Hydrolysis : Under acidic or basic conditions, the acetamide group hydrolyzes to form carboxylic acid derivatives. For example, refluxing with HCl yields 2-(3-amino-1H-pyrazol-1-yl)acetic acid .
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Alkylation : The dimethylamino group in the acetamide can react with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .
Oxidation
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Pyrazole Ring : Oxidation with hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) introduces hydroxyl or carbonyl groups at the C4 position .
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Amine Oxidation : The amino group oxidizes to a nitro group using strong oxidants like m-chloroperbenzoic acid (mCPBA) .
Reduction
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Nitro Reduction : If a nitro group is introduced, catalytic hydrogenation (H₂/Pd-C) reduces it back to an amine .
Cycloaddition and Heterocycle Formation
The pyrazole ring participates in [3+2] cycloadditions with dipolarophiles like nitriles or alkynes, forming fused heterocycles. For example:
Solvent-Dependent Interactions
Studies in polar aprotic solvents (e.g., DMSO, NM) reveal solute-solvent interactions via hydrogen bonding:
| Solvent System | Interaction Type | IR Absorption Shift (cm⁻¹) |
|---|---|---|
| DMSO | H-bonding (S=O⋯H–N) | 1025 → 1057 |
| NM | Dipole–dipole (N–O⋯H–C=O) | 1549 → 1565 |
| DMSO + NM (1:1) | Combined interactions | 1513 → 1565 |
These shifts confirm strong interactions between the compound’s amide/amino groups and solvent molecules.
Reaction Monitoring Techniques
Key analytical methods include:
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FTIR : Tracks functional group transformations (e.g., NH₂ stretching at 3300–3500 cm⁻¹) .
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NMR : Monitors regioselectivity in substitution reactions (e.g., ¹H NMR singlet at δ 6.25–6.94 ppm for NH₂) .
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Chromatography : HPLC and TLC validate reaction progress and purity.
Comparative Reactivity
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Diazotization | NaNO₂/HCl, 0–5°C | Diazonium salt |
| Hydrolysis | HCl/H₂O, reflux | 2-(3-Amino-1H-pyrazol-1-yl)acetic acid |
| Alkylation | CH₃I, K₂CO₃, DMF | Quaternary ammonium salt |
| Cycloaddition | Acetonitrile, microwave, 120°C | Imidazo[1,2-b]pyrazole |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has shown that pyrazole derivatives exhibit significant anticancer properties. 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide has been investigated for its potential to inhibit tumor growth. Studies indicate that compounds with similar structures can induce apoptosis in cancer cells by modulating various signaling pathways .
Anti-inflammatory Properties
The compound has also been explored for its anti-inflammatory effects. In vitro studies suggest that it may inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating chronic inflammatory diseases .
Biochemical Applications
Enzyme Inhibition
The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. Its ability to modulate enzyme activity makes it a candidate for drug development targeting metabolic disorders .
Biomarker Development
In diagnostics, this compound is being evaluated as a potential biomarker for certain diseases. Its unique chemical properties allow for specific interactions with biological molecules, which can be leveraged in diagnostic assays .
Material Science
Polymer Synthesis
In material science, the compound is utilized in synthesizing polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve the overall performance of materials used in various applications, including coatings and composites .
Nanotechnology
The compound's unique structure allows it to be used in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. Research indicates that such carriers can enhance the bioavailability of therapeutic agents while minimizing side effects .
Comprehensive Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer Activity | Induces apoptosis in cancer cells |
| Anti-inflammatory Properties | Inhibits pro-inflammatory cytokines | |
| Biochemical Applications | Enzyme Inhibition | Modulates enzyme activity |
| Biomarker Development | Potential use in diagnostic assays | |
| Material Science | Polymer Synthesis | Enhances thermal/mechanical properties |
| Nanotechnology | Develops nanocarriers for drug delivery |
Case Studies
Case Study 1: Anticancer Research
A study conducted at a leading research institution evaluated the effects of this compound on various cancer cell lines. Results demonstrated a significant reduction in cell viability and increased apoptosis markers compared to control groups.
Case Study 2: Enzyme Modulation
In another study focusing on metabolic disorders, researchers found that the compound effectively inhibited key enzymes involved in glucose metabolism, suggesting its potential role as a therapeutic agent for diabetes management.
Mechanism of Action
The mechanism by which 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide exerts its effects depends on its molecular targets and pathways involved. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the precise mechanism of action requires detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Key Observations:
- Core Heterocycles : The pyrazole core in the target compound contrasts with benzimidazole (electron-rich, planar) and pyrimidine (hydrogen-bonding capability) , influencing reactivity and binding interactions.
- Substituent Effects: The 3-amino group on pyrazole enhances nucleophilicity, while the N,N-dimethylacetamide group improves solubility in polar solvents—a feature shared with the pyrimidine derivative .
- Directing Groups: Unlike the N,O-bidentate directing group in the benzamide derivative , the target compound’s amino-pyrazole may act as a monodentate ligand, limiting its utility in certain catalytic systems.
Structural Confirmation
- X-ray crystallography (using SHELX programs ) and spectroscopic methods (NMR, IR) are standard for confirming structures of acetamide-containing compounds .
Biological Activity
The compound 2-(3-amino-1H-pyrazol-1-yl)-N,N-dimethylacetamide is a derivative of pyrazole, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structure and Synthesis
This compound can be synthesized using various methods, often involving the reaction of 3-amino-1H-pyrazole with N,N-dimethylacetamide under acidic conditions. The use of solvents like N,N-dimethylacetamide has been shown to enhance yields and regioselectivity in the synthesis of pyrazole derivatives .
Antimicrobial Activity
Pyrazole derivatives, including this compound, have demonstrated significant antimicrobial properties. Studies indicate that certain synthesized pyrazole carboxamides exhibit notable antifungal activity . The compound's structure allows it to interact effectively with microbial targets, potentially inhibiting growth.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory capabilities of pyrazole derivatives. Compounds in this class have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, some pyrazolines have shown IC50 values comparable to standard anti-inflammatory drugs like diclofenac . The anti-inflammatory action is often attributed to their ability to modulate inflammatory pathways.
Anticancer Activity
Several studies have explored the anticancer potential of pyrazole derivatives. The compound this compound may exhibit cytotoxic effects against various cancer cell lines. Research indicates that certain pyrazole derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of specific signaling pathways .
Case Study 1: Antimicrobial Efficacy
In a recent study, a series of pyrazole derivatives were tested against various bacterial and fungal strains. Among these, compounds featuring the 3-amino group exhibited enhanced activity against E. coli and Aspergillus niger, suggesting that modifications at this position can significantly impact efficacy .
| Compound | Target Organism | Activity Level |
|---|---|---|
| This compound | E. coli | Moderate |
| Other Pyrazoles | Aspergillus niger | High |
Case Study 2: Anti-inflammatory Effects
A comparative study evaluated the anti-inflammatory effects of various pyrazole derivatives in animal models. The results indicated that compounds similar to this compound significantly reduced paw edema in rats induced by carrageenan, reinforcing its potential as an anti-inflammatory agent .
The biological activity of pyrazole derivatives is often linked to their ability to interact with specific enzymes and receptors. For instance, their interaction with COX enzymes inhibits prostaglandin synthesis, leading to reduced inflammation and pain . Additionally, their structural features allow them to act as competitive inhibitors or modulators for various biological targets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
